methyl 2-(5-amino-1H-indol-3-yl)acetate methyl 2-(5-amino-1H-indol-3-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16240049
InChI: InChI=1S/C11H12N2O2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4,12H2,1H3
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

methyl 2-(5-amino-1H-indol-3-yl)acetate

CAS No.:

Cat. No.: VC16240049

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(5-amino-1H-indol-3-yl)acetate -

Specification

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name methyl 2-(5-amino-1H-indol-3-yl)acetate
Standard InChI InChI=1S/C11H12N2O2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4,12H2,1H3
Standard InChI Key SVABLIHXODFZBI-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1=CNC2=C1C=C(C=C2)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises an indole core fused with a benzene ring and a pyrrole ring. The 5-hydroxy group enhances hydrogen-bonding capabilities, while the methyl ester at the 3-position influences solubility and reactivity. Key structural identifiers include:

  • IUPAC Name: Methyl 2-(5-hydroxy-1H-indol-3-yl)acetate .

  • SMILES: COC(=O)CC1=CNC2=C1C=C(C=C2)O .

  • InChIKey: ICPIRXLDEXTULL-UHFFFAOYSA-N .

X-ray crystallography reveals intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice, a feature critical for its solid-state properties.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR signals include a singlet for the methyl ester (δ\delta 3.72 ppm) and a broad peak for the indole NH (δ\delta 10.66 ppm).

    • 13C^{13}\text{C} NMR confirms the ester carbonyl at δ\delta 170.5 ppm.

  • IR Spectroscopy:

    • Stretching vibrations for O–H (3200 cm1^{-1}) and C=O (1700 cm1^{-1}).

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Fischer esterification of 2-(5-hydroxy-1H-indol-3-yl)acetic acid with methanol under acidic conditions:

2-(5-Hydroxy-1H-indol-3-yl)acetic acid+CH3OHH2SO4,ΔMethyl ester+H2O\text{2-(5-Hydroxy-1H-indol-3-yl)acetic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Methyl ester} + \text{H}_2\text{O}

Key Steps:

  • Reflux with methanol and sulfuric acid (12 h).

  • Neutralization with aqueous Na2_2CO3_3.

  • Purification via recrystallization (methanol/water).

Industrial Manufacturing

Continuous flow reactors enhance scalability and yield (85–90%) by optimizing temperature and catalyst loading. Solid acid catalysts (e.g., Amberlyst-15) reduce waste and improve efficiency.

Reactivity and Chemical Transformations

Oxidation and Reduction

  • Oxidation: The 5-hydroxy group converts to a carbonyl using KMnO4_4/H+^+, yielding 5-oxo derivatives.

  • Reduction: LiAlH4_4 reduces the ester to 5-hydroxy-1H-indol-3-ylmethanol.

Electrophilic Substitution

The indole ring undergoes nitration at the 4-position (HNO3_3/H2_2SO4_4), leveraging the directing effects of the 5-hydroxy group.

Comparative Analysis with Analogues

Property5-Hydroxy Derivative5-Methoxy Derivative
SolubilityModerate in polar solventsHigh in organic solvents
ReactivityElectrophilic substitutionStabilized ring, less reactive
Biological ActivityAntioxidant, anticancerReduced bioactivity

The 5-hydroxy group’s hydrogen-bonding capacity enhances interactions with biological targets compared to methoxy analogues.

Applications in Medicinal Chemistry

Drug Development

The compound’s dual antioxidant and anticancer properties position it as a lead for multitarget therapies. Hybrid derivatives incorporating fluorinated groups show enhanced blood-brain barrier penetration in preclinical models.

Bioconjugation Chemistry

Its ester group facilitates covalent coupling to peptides and proteins, enabling targeted drug delivery systems.

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